molecular formula C8H8N2O2 B6167237 ethyl 5-cyano-1H-pyrrole-3-carboxylate CAS No. 1928775-26-1

ethyl 5-cyano-1H-pyrrole-3-carboxylate

Cat. No. B6167237
CAS RN: 1928775-26-1
M. Wt: 164.2
InChI Key:
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Description

Ethyl 5-cyano-1H-pyrrole-3-carboxylate (ECPC) is a novel compound that has been studied in recent years for its potential applications in a variety of scientific research fields. ECPC is an organic compound with a molecular formula of C7H7NO2 and a molecular weight of 143.14 g/mol. It is a colorless solid that is soluble in many organic solvents, but insoluble in water. ECPC is a versatile, small molecule that has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.

Scientific Research Applications

Ethyl 5-cyano-1H-pyrrole-3-carboxylate has been studied for its potential applications in a variety of scientific research fields, including drug delivery, biochemistry, and molecular biology. In drug delivery, ethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to be an effective vehicle for delivering a variety of drugs, including anticancer drugs, to target cells. In biochemistry, ethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to be a useful tool for studying the structure and function of proteins, as well as for studying enzyme-catalyzed reactions. In molecular biology, ethyl 5-cyano-1H-pyrrole-3-carboxylate has been used to study the structure and function of DNA and RNA, as well as to study gene expression.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1H-pyrrole-3-carboxylate is not yet fully understood. However, it is believed to involve the binding of ethyl 5-cyano-1H-pyrrole-3-carboxylate to specific proteins or enzymes, which then triggers a cascade of biochemical reactions that result in the desired effect. For example, in drug delivery, ethyl 5-cyano-1H-pyrrole-3-carboxylate binds to specific proteins or enzymes on the surface of target cells, which then triggers the release of the drug into the cell. In biochemistry, ethyl 5-cyano-1H-pyrrole-3-carboxylate binds to specific proteins or enzymes, which then triggers a cascade of biochemical reactions that result in the desired effect.
Biochemical and Physiological Effects
ethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to have a variety of biochemical and physiological effects. In drug delivery, ethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to increase the efficiency of drug delivery to target cells. In biochemistry, ethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to increase the activity of enzymes and proteins, as well as to modulate the activity of transcription factors. In molecular biology, ethyl 5-cyano-1H-pyrrole-3-carboxylate has been found to increase the activity of DNA and RNA, as well as to modulate the expression of genes.

Advantages and Limitations for Lab Experiments

Ethyl 5-cyano-1H-pyrrole-3-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of ethyl 5-cyano-1H-pyrrole-3-carboxylate is its small size, which allows it to easily penetrate cells and interact with proteins and enzymes. Additionally, ethyl 5-cyano-1H-pyrrole-3-carboxylate is relatively inexpensive and easy to synthesize. However, ethyl 5-cyano-1H-pyrrole-3-carboxylate has some limitations, such as its insolubility in water, which can make it difficult to use in some experiments. Additionally, ethyl 5-cyano-1H-pyrrole-3-carboxylate can be toxic at high concentrations, so it is important to use caution when handling it.

Future Directions

There are a variety of potential future directions for research involving ethyl 5-cyano-1H-pyrrole-3-carboxylate. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with proteins and enzymes. Additionally, further research into its biochemical and physiological effects could lead to the development of novel drugs and therapies. Additionally, further research into its applications in drug delivery, biochemistry, and molecular biology could lead to the development of new and improved methods for delivering drugs, studying proteins and enzymes, and studying gene expression. Finally, further research into its synthesis methods could lead to the development of new and improved methods for synthesizing ethyl 5-cyano-1H-pyrrole-3-carboxylate.

Synthesis Methods

Ethyl 5-cyano-1H-pyrrole-3-carboxylate can be synthesized through a variety of methods. One method involves the reaction of ethyl cyanoacetate and pyrrole in the presence of a base such as sodium hydroxide. The reaction produces ethyl 5-cyano-1H-pyrrole-3-carboxylate and sodium acetate as a by-product. Other methods of synthesis involve the use of a variety of reagents and catalysts, such as sodium borohydride, sodium hydroxide, and acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 5-cyano-1H-pyrrole-3-carboxylate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Malononitrile", "Acetic anhydride", "Ammonium acetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with malononitrile in the presence of ammonium acetate and acetic anhydride to form ethyl 2-cyano-3-(1-oxo-3-oxobutyl)propanoate.", "Step 2: Ethyl 2-cyano-3-(1-oxo-3-oxobutyl)propanoate is treated with sodium ethoxide in ethanol to form ethyl 2-cyano-3-(1-oxo-3-oxobutyl)prop-2-enoate.", "Step 3: Ethyl 2-cyano-3-(1-oxo-3-oxobutyl)prop-2-enoate is reacted with hydrochloric acid to form ethyl 5-cyano-1H-pyrrole-3-carboxylate.", "Step 4: The product is purified by washing with sodium bicarbonate and water, and then extracted with diethyl ether." ] }

CAS RN

1928775-26-1

Product Name

ethyl 5-cyano-1H-pyrrole-3-carboxylate

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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